(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one
CAS No.: 478039-68-8
Cat. No.: VC4311764
Molecular Formula: C23H18BrClFNO2
Molecular Weight: 474.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478039-68-8 |
|---|---|
| Molecular Formula | C23H18BrClFNO2 |
| Molecular Weight | 474.75 |
| IUPAC Name | (E)-3-(4-bromo-3-methylanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C23H18BrClFNO2/c1-15-12-17(8-9-20(15)24)27-11-10-23(28)16-4-2-5-18(13-16)29-14-19-21(25)6-3-7-22(19)26/h2-13,27H,14H2,1H3/b11-10+ |
| Standard InChI Key | APSXAMGARILZQJ-ZHACJKMWSA-N |
| SMILES | CC1=C(C=CC(=C1)NC=CC(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F)Br |
Introduction
Synthesis
The synthesis of such chalcone derivatives typically involves:
-
Claisen-Schmidt Condensation: A reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base or acid catalyst to form the enone system.
-
Substitution Reactions: Introduction of halogen atoms (e.g., bromine, chlorine, fluorine) via electrophilic aromatic substitution.
-
Amination: Incorporation of the amino group through nucleophilic substitution or reductive amination.
Pharmacological Potential
Chalcone derivatives are well-known for their diverse biological activities:
-
Anticancer: Chalcones often exhibit cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization or inducing apoptosis.
-
Antimicrobial: The halogenated and amino-substituted chalcones have been reported to show antibacterial and antifungal properties.
-
Anti-inflammatory: Such compounds may inhibit enzymes like cyclooxygenase (COX), reducing inflammation.
Material Science
Due to its conjugated system and substituents, this compound could be explored for:
-
Optoelectronic applications (e.g., organic semiconductors).
-
Fluorescent probes in analytical chemistry.
Spectroscopic Characterization
To confirm its structure, the following techniques are commonly used:
-
NMR Spectroscopy:
-
-NMR: Identifies hydrogen environments (e.g., aromatic protons, methoxy group).
-
-NMR: Confirms carbon skeleton, including carbonyl and aromatic carbons.
-
-
Mass Spectrometry (MS):
-
Provides molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
Detects functional groups like carbonyl () and amino ().
-
-
X-ray Crystallography:
-
Determines precise molecular geometry and dihedral angles.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume